An In-depth Technical Guide to 2-Chloro-5-methylbenzotrifluoride
An In-depth Technical Guide to 2-Chloro-5-methylbenzotrifluoride
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-methylbenzotrifluoride, a key fluorinated intermediate in the chemical and pharmaceutical industries. The document delves into its fundamental chemical and physical properties, established synthesis methodologies, and characteristic reactivity. Furthermore, it highlights its critical role as a building block in the development of complex molecules, particularly in the realm of drug discovery and agrochemicals. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the handling, analysis, and application of this versatile compound.
Introduction: The Significance of Fluorinated Intermediates
Fluorinated organic compounds have become indispensable in modern medicinal and materials chemistry. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after substituent due to its strong electron-withdrawing nature and its ability to enhance a molecule's resistance to metabolic degradation.
2-Chloro-5-methylbenzotrifluoride (also known as 1-chloro-2-methyl-4-(trifluoromethyl)benzene) is a prime example of a trifluoromethylated aromatic building block. Its unique substitution pattern—a chlorine atom, a methyl group, and a trifluoromethyl group on a benzene ring—provides multiple reactive sites for further chemical modification. This versatility makes it a valuable starting material for the synthesis of a wide range of more complex and high-value molecules. This guide will explore the essential technical aspects of this compound, providing a robust resource for its effective utilization in research and development.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are paramount for its successful application in synthesis and analysis.
CAS Number and Identifiers: The Chemical Abstracts Service (CAS) has assigned the number 80245-27-8 to 2-Chloro-5-methylbenzotrifluoride.[]
| Identifier | Value |
| CAS Number | 80245-27-8[] |
| Molecular Formula | C8H6ClF3[2] |
| Molecular Weight | 194.58 g/mol [2] |
| IUPAC Name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene |
Physicochemical Data:
| Property | Value |
| Physical State | Colorless liquid |
| Boiling Point | Information not readily available in search results |
| Density | Information not readily available in search results |
| Solubility | Soluble in common organic solvents like alcohols and acetone.[3] |
Synthesis and Manufacturing Insights
The synthesis of substituted benzotrifluorides often involves multi-step processes that require careful control of reaction conditions to achieve high yield and purity. A common conceptual pathway to compounds like 2-Chloro-5-methylbenzotrifluoride involves the trifluoromethylation of a suitable aromatic precursor, followed by other functional group transformations.
While a specific, detailed synthesis for 2-Chloro-5-methylbenzotrifluoride was not found in the provided search results, a general understanding can be derived from related patent literature concerning the synthesis of analogous structures. For instance, the production of 2-methyl-4,5-dichlorobenzotrifluoride involves a Friedel-Crafts reaction followed by hydrolysis and fluorination.[3] A plausible synthetic approach for 2-Chloro-5-methylbenzotrifluoride could involve similar principles, starting from a different chlorinated toluene derivative.
Conceptual Laboratory-Scale Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a substituted benzotrifluoride, highlighting the critical stages from starting materials to the purified final product.
Caption: Generalized synthetic workflow for a substituted benzotrifluoride.
Key Chemical Reactions and Mechanistic Considerations
The reactivity of 2-Chloro-5-methylbenzotrifluoride is dictated by its substituents. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates the chlorine atom for nucleophilic aromatic substitution (SNAr). The methyl group is weakly electron-donating. This electronic interplay allows for a range of selective chemical transformations.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols). This reaction is fundamental to its use as a building block, allowing for the introduction of diverse functional groups. The electron-withdrawing -CF3 group helps to stabilize the intermediate Meisenheimer complex, facilitating the substitution.
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Cross-Coupling Reactions: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds.
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Reactions of the Methyl Group: The methyl group can undergo free-radical halogenation to introduce further reactive handles.
Applications in Research and Drug Development
The primary value of 2-Chloro-5-methylbenzotrifluoride lies in its role as a versatile intermediate. The trifluoromethyl group is a key pharmacophore in many modern drugs and agrochemicals, valued for its ability to increase metabolic stability and lipophilicity.
While specific drugs derived directly from this exact molecule are not detailed in the provided search results, its structural motifs are indicative of its potential use in synthesizing:
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Kinase Inhibitors: Substituted aminopyridines and similar heterocyclic structures, often found in kinase inhibitors, can be synthesized using chloro-aromatic precursors in SNAr reactions.[4]
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Agrochemicals: Many herbicides and pesticides are complex, chlorinated, and fluorinated aromatic compounds.[5] The synthesis of these active ingredients often relies on intermediates like 2-Chloro-5-methylbenzotrifluoride.
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Materials Science: The unique electronic properties imparted by fluorinated groups make such compounds interesting for the development of new materials.[6]
Analytical and Quality Control Methodologies
Ensuring the purity and identity of 2-Chloro-5-methylbenzotrifluoride is crucial for its use in synthesis. A multi-pronged analytical approach is typically employed.
Standard Quality Control Protocol
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Sample Receipt and Visual Inspection: Log the sample and visually inspect for expected appearance (colorless liquid) and absence of particulates.
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Gas Chromatography (GC) for Purity Assessment:
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Column: A non-polar capillary column (e.g., DB-1 or equivalent).
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Injector and Detector Temperature: Typically 250 °C.
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Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.
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Carrier Gas: Helium or Hydrogen.
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Acceptance Criterion: Purity should be ≥ 97% (area percent).
-
-
Structural Confirmation (NMR/MS):
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¹H NMR: Confirm the presence of aromatic and methyl protons with the expected chemical shifts and splitting patterns.
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¹⁹F NMR: A singlet corresponding to the -CF3 group.
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¹³C NMR: Confirm the number of unique carbon environments.
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Mass Spectrometry (MS): Verify the molecular weight and characteristic isotopic pattern for a monochlorinated compound.
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Data Review and Release: A qualified chemist reviews all data. If all specifications are met, the material is released for use.
Quality Control Workflow Diagram
Caption: A typical quality control workflow for a chemical intermediate.
Safety, Handling, and Storage
Proper handling of halogenated and fluorinated organic compounds is essential for laboratory safety. Users should always consult the latest Safety Data Sheet (SDS) before handling.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[8][9]
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Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke when using this product.[7] Ground and bond containers when transferring material to prevent static discharge.[10]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] Keep away from heat, sparks, and open flames.[10]
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Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[8][10] Avoid runoff into sewers and waterways.[10]
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First Aid:
Conclusion
2-Chloro-5-methylbenzotrifluoride is a valuable and versatile fluorinated building block with significant potential in the synthesis of pharmaceuticals, agrochemicals, and novel materials. Its unique combination of reactive sites, governed by the interplay of its chloro, methyl, and trifluoromethyl substituents, allows for a wide array of chemical transformations. A thorough understanding of its properties, safe handling protocols, and analytical methods is essential for leveraging its full potential in research and development. As the demand for complex, high-performance molecules continues to grow, the importance of such well-characterized intermediates will undoubtedly increase.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%. Retrieved from [Link]
- Google Patents. (n.d.). CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride.
-
Airgas. (2021). SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-nitrobenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Future of Chemical Synthesis with 2-Chloro-5-nitrobenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Google Patents. (1985). Preparation of chlorobenzotrifluoride compounds - Patent 0150587.
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PubChem. (n.d.). 2-Chloro-5-methylthiobenzotrifluoride. Retrieved from [Link]
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